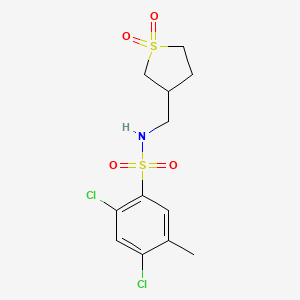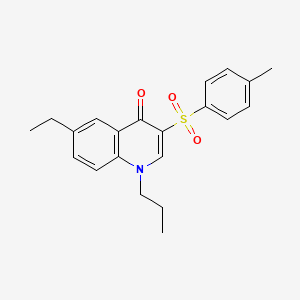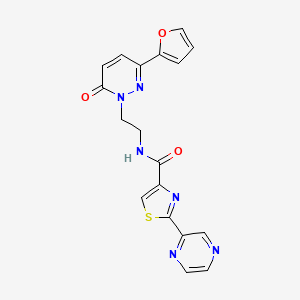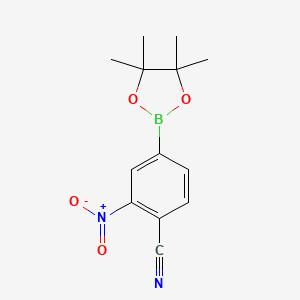
2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C12H15Cl2NO4S2 and its molecular weight is 372.28. The purity is usually 95%.
BenchChem offers high-quality 2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
DNA Binding and Anticancer Activity
Sulfonamide derivatives have been studied for their ability to bind to DNA and exhibit anticancer activity through inducing apoptosis in tumor cells. For example, mixed-ligand copper(II)-sulfonamide complexes were shown to interact with DNA and demonstrate antiproliferative activity against yeast and human tumor cells, highlighting their potential in cancer therapy (González-Álvarez et al., 2013).
Carbonic Anhydrase Inhibition for Anticancer Effects
Certain dibenzenesulfonamides have been synthesized and shown to inhibit carbonic anhydrase isoenzymes, which are associated with tumor growth. These compounds have demonstrated anticancer effects by inducing apoptosis and autophagy pathways in tumor cells, suggesting a therapeutic potential in cancer treatment (Gul et al., 2018).
Antibacterial Activity
Novel sulfonamide derivatives have been synthesized and evaluated for their antibacterial activity, showing promising results against various strains of anaerobic Gram-positive bacteria. This indicates the potential of sulfonamide compounds in developing new antibacterial agents (Sławiński et al., 2013).
Synthesis and Structural Characterization
Research on sulfonamide compounds includes their synthesis and structural characterization to understand their properties better and develop potential applications in drug development and other fields. For instance, studies have focused on synthesizing specific sulfonamide antagonists and analyzing their structure using various spectroscopic methods (Cheng De-ju, 2015).
Computational Studies
Sulfonamide molecules have been subjects of computational studies to predict their structural and electronic properties. These studies help in understanding the molecular interactions and potential applications of sulfonamide derivatives in various scientific and industrial fields (Murthy et al., 2018).
Propriétés
IUPAC Name |
2,4-dichloro-N-[(1,1-dioxothiolan-3-yl)methyl]-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO4S2/c1-8-4-12(11(14)5-10(8)13)21(18,19)15-6-9-2-3-20(16,17)7-9/h4-5,9,15H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAIXEICBUMZIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2700570.png)

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2700573.png)
![2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carbohydrazide](/img/structure/B2700575.png)
![2-[1-(4-Chlorobenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2700577.png)
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2700580.png)

![4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2700584.png)


![2-(2-chlorophenyl)-5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2700587.png)

![3-Bromo-2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B2700591.png)
![(Z)-ethyl 1-cyclohexyl-2-((3,4-dimethylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2700593.png)